REACTION_SMILES
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[Br:16][CH:17]([C:18](=[O:19])[O:20][CH2:21][CH3:22])[CH3:23].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([SH:9])[cH:7][cH:8]1.[CH3:24][C:25](=[O:26])[CH3:27].[K+:10].[K+:11].[O-:12][C:13]([O-:14])=[O:15]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([S:9][CH:17]([C:18](=[O:19])[O:20][CH2:21][CH3:22])[CH3:23])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(S)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C)Sc1ccc(OC)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |